molecular formula C32H38O20 B12105273 Helieianeoside B

Helieianeoside B

Cat. No.: B12105273
M. Wt: 742.6 g/mol
InChI Key: GBLIGVGNDPHVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Helieianeoside B is a naturally occurring compound belonging to the class of flavonoids. It is known for its complex structure, which includes multiple sugar moieties attached to a flavonoid backbone. This compound has been isolated from various plant sources and is recognized for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Helieianeoside B typically involves the glycosylation of a flavonoid aglycone with specific sugar donors. The reaction conditions often require the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources followed by purification using chromatographic techniques. Alternatively, biotechnological methods employing genetically engineered microorganisms can be used to produce the compound in large quantities. These methods offer the advantage of sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions: Helieianeoside B undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the flavonoid backbone, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at specific positions on the flavonoid ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.

Scientific Research Applications

Helieianeoside B has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex natural products.

    Biology: Research has shown that this compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological studies.

    Medicine: The compound is being investigated for its potential therapeutic effects, including its role in preventing oxidative stress-related diseases.

    Industry: this compound is used in the development of natural health products and dietary supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of Helieianeoside B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Helieianeoside B can be compared with other similar flavonoid glycosides, such as:

    Quercetin 3-glucoside: Similar in structure but differs in the type and position of sugar moieties.

    Rutin: Another flavonoid glycoside with different biological activities.

    Kaempferol 3-rutinoside: Shares a similar flavonoid backbone but has different sugar attachments.

Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. This distinct structure makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C32H38O20

Molecular Weight

742.6 g/mol

IUPAC Name

3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C32H38O20/c1-9-19(38)24(43)29(52-31-26(45)23(42)21(40)17(50-31)8-47-30-25(44)20(39)15(37)7-46-30)32(48-9)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3

InChI Key

GBLIGVGNDPHVIN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.